molecular formula C15H16BrN7 B8537280 6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine

6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B8537280
M. Wt: 374.24 g/mol
InChI Key: DYVTWJRTPFCQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a bromine atom, a piperazine ring, and an imidazo[1,2-a]pyrazine core, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific structural features, such as the imidazo[1,2-a]pyrazine core and the presence of both bromine and piperazine moieties. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C15H16BrN7

Molecular Weight

374.24 g/mol

IUPAC Name

6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H16BrN7/c16-12-10-23-8-5-18-15(23)14(20-12)21-13-2-1-11(9-19-13)22-6-3-17-4-7-22/h1-2,5,8-10,17H,3-4,6-7H2,(H,19,20,21)

InChI Key

DYVTWJRTPFCQHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)NC3=NC(=CN4C3=NC=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 106a (260 mg, 0.5 mmol) in CH2Cl2 (3 mL) was added TFA (0.5 ml) and the reaction mixture was stirred at 25° C. for 2 h. The reaction solution was concentrated to give 106b as a pale yellow liquid without purification for next step (210 mg, 97%). MS: [M+H]+ 374.
Name
106a
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

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